Welcome to the BenchChem Online Store!
molecular formula C13H11N3O2 B8424832 5-(6-Methoxy-1,3-benzoxazol-2-yl)pyridin-2-amine

5-(6-Methoxy-1,3-benzoxazol-2-yl)pyridin-2-amine

Cat. No. B8424832
M. Wt: 241.24 g/mol
InChI Key: OKCTZPKXJWOEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07670591B2

Procedure details

2-Bromo-6-methoxy-1,3-benzoxazole (0.877 mmol), 2-amino-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine (1.3 mmol), K2CO3 2M aq. (3.5 mmol) and Pd(dppf)Cl2 (0.022 mmol) were mixed in DMF (5 ml) and stirred at 80° C. for 2 h. The solvents were evaporated under reduced pressure and the crude product was subjected to flash column chromatography followed by purification using reverse phase HPLC to afford the title compound as a white solid (68 mg). 1H NMR δ ppm 8.67 (br. s, 1H) 8.12-7.91 (m, 1H) 7.69-7.51 (m, 1H) 7.34 (br. s, 1H) 6.89-7.00 (m, 1H) 6.75 (br. s, 2H) 6.43-6.65 (m, 1H) 3.84 (s, 3H); MS m/z 242 (M+H).
Quantity
0.877 mmol
Type
reactant
Reaction Step One
Quantity
1.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.022 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[O:3][C:4]2[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.[NH2:13][C:14]1[CH:19]=[CH:18][C:17](B2OC(C)(C)C(C)(C)O2)=[CH:16][N:15]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:12][O:11][C:9]1[CH:8]=[CH:7][C:5]2[N:6]=[C:2]([C:17]3[CH:18]=[CH:19][C:14]([NH2:13])=[N:15][CH:16]=3)[O:3][C:4]=2[CH:10]=1 |f:2.3.4,6.7.8.9|

Inputs

Step One
Name
Quantity
0.877 mmol
Type
reactant
Smiles
BrC=1OC2=C(N1)C=CC(=C2)OC
Name
Quantity
1.3 mmol
Type
reactant
Smiles
NC1=NC=C(C=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.022 mmol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
followed by purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC2=C(N=C(O2)C=2C=CC(=NC2)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 68 mg
YIELD: CALCULATEDPERCENTYIELD 32.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.